molecular formula C14H23N5O3S B10989304 N,N-dimethyl-4-[(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)methyl]piperazine-1-sulfonamide

N,N-dimethyl-4-[(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)methyl]piperazine-1-sulfonamide

Cat. No.: B10989304
M. Wt: 341.43 g/mol
InChI Key: WRWIHELULHTBBB-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)methyl]piperazine-1-sulfonamide is a complex organic compound with a unique structure that combines a piperazine ring, a sulfonamide group, and a cyclopenta[c]pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)methyl]piperazine-1-sulfonamide typically involves multiple steps:

    Formation of the Cyclopenta[c]pyridazine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Introduction of the Sulfonamide Group: The sulfonamide group is added through sulfonation reactions, using reagents such as sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)methyl]piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N,N-dimethyl-4-[(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)methyl]piperazine-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Study of its interactions with biological macromolecules.

    Materials Science: Exploration of its properties for use in advanced materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)methyl]piperazine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-[(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)methyl]piperazine: Lacks the sulfonamide group.

    N,N-dimethyl-4-[(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)methyl]piperazine-1-carboxamide: Contains a carboxamide group instead of a sulfonamide group.

Uniqueness

N,N-dimethyl-4-[(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)methyl]piperazine-1-sulfonamide is unique due to the presence of both the sulfonamide group and the cyclopenta[c]pyridazine moiety

Properties

Molecular Formula

C14H23N5O3S

Molecular Weight

341.43 g/mol

IUPAC Name

N,N-dimethyl-4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperazine-1-sulfonamide

InChI

InChI=1S/C14H23N5O3S/c1-16(2)23(21,22)18-8-6-17(7-9-18)11-19-14(20)10-12-4-3-5-13(12)15-19/h10H,3-9,11H2,1-2H3

InChI Key

WRWIHELULHTBBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=C3CCCC3=N2

Origin of Product

United States

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